An In-depth Technical Guide to Methyl 4-(2-bromoethoxy)benzoate
An In-depth Technical Guide to Methyl 4-(2-bromoethoxy)benzoate
CAS Number: 56850-91-0
Introduction
Methyl 4-(2-bromoethoxy)benzoate is a bifunctional organic molecule of significant interest to researchers in medicinal chemistry and materials science.[1] Its structure, featuring a methyl benzoate group and a terminal bromoethoxy chain, offers two distinct points for chemical modification. This allows for its use as a versatile linker or building block in the synthesis of more complex molecules with tailored properties. This guide provides a comprehensive overview of its synthesis, characterization, and potential applications, with a focus on the underlying chemical principles and practical experimental considerations.
Physicochemical Properties
A summary of the key physicochemical properties of Methyl 4-(2-bromoethoxy)benzoate is presented in the table below. These computed properties, sourced from the PubChem database, provide essential information for handling, reaction setup, and analytical characterization.[1]
| Property | Value | Source |
| Molecular Formula | C10H11BrO3 | PubChem[1] |
| Molecular Weight | 259.10 g/mol | PubChem[1] |
| CAS Number | 56850-91-0 | PubChem[1] |
| IUPAC Name | methyl 4-(2-bromoethoxy)benzoate | PubChem[1] |
Synthesis of Methyl 4-(2-bromoethoxy)benzoate
The most logical and widely applicable method for the synthesis of Methyl 4-(2-bromoethoxy)benzoate is the Williamson ether synthesis. This classic S(_N)2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[2] In this case, the synthesis proceeds by the reaction of methyl 4-hydroxybenzoate with an excess of 1,2-dibromoethane in the presence of a suitable base.
Reaction Rationale
The hydroxyl group of methyl 4-hydroxybenzoate is weakly acidic and can be deprotonated by a base, such as potassium carbonate, to form a more nucleophilic phenoxide ion. 1,2-dibromoethane serves as the electrophile. Using an excess of 1,2-dibromoethane is crucial to favor the mono-alkylation product and minimize the formation of the di-substituted byproduct where the phenoxide reacts with both ends of the dibromoethane. The primary alkyl bromide is a good substrate for S(_N)2 reactions, leading to the formation of the desired ether linkage.
Experimental Workflow Diagram
Caption: A generalized workflow for the synthesis and purification of Methyl 4-(2-bromoethoxy)benzoate.
Detailed Experimental Protocol
This protocol is adapted from a similar mono-alkylation of a phenol with 1,2-dibromoethane.[3]
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Reaction Setup:
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To a solution of methyl 4-hydroxybenzoate (1.0 eq) in acetone (10 mL per gram of phenol), add anhydrous potassium carbonate (3.0 eq).
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Stir the resulting suspension at room temperature for 15-20 minutes to facilitate the formation of the phenoxide.
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-
Reaction:
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Add 1,2-dibromoethane (3.0 eq) to the reaction mixture.
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Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up:
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After the reaction is complete, allow the mixture to cool to room temperature.
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Filter the solid potassium carbonate and potassium bromide salts and wash the filter cake with a small amount of acetone.
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Evaporate the acetone from the filtrate under reduced pressure.
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To the residue, add water and extract with ethyl acetate (3 x volume of water).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
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Filter off the drying agent and concentrate the organic solution in vacuo to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. The exact ratio should be determined by TLC analysis.
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Characterization
Due to the lack of publicly available spectra for Methyl 4-(2-bromoethoxy)benzoate, the following characterization data is predicted based on the analysis of its structural components and data from similar molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoate ring, the methyl ester protons, and the two methylene groups of the bromoethoxy chain. The aromatic protons will likely appear as two doublets in the region of δ 7.0-8.0 ppm. The methyl ester protons will be a singlet around δ 3.9 ppm. The two methylene groups will appear as triplets, with the one adjacent to the oxygen being more downfield (around δ 4.4 ppm) than the one adjacent to the bromine (around δ 3.7 ppm).
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester (around 166 ppm), the aromatic carbons (between 114-162 ppm), the methyl carbon of the ester (around 52 ppm), and the two methylene carbons of the bromoethoxy chain (one around 68 ppm and the other around 28 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:
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C=O stretch (ester): A strong absorption band around 1720 cm⁻¹.
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C-O stretch (aromatic ether): Two bands are expected, one around 1250 cm⁻¹ and another around 1040 cm⁻¹.[4]
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C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.[5]
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C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.
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C-Br stretch: An absorption in the fingerprint region, typically between 690-515 cm⁻¹.[6]
Applications in Drug Discovery and Materials Science
Methyl 4-(2-bromoethoxy)benzoate is a valuable intermediate due to its bifunctional nature, allowing for sequential or orthogonal chemical transformations.
As a Bifunctional Linker
The molecule can act as a linker to connect two different molecular entities. The bromoethoxy group provides a reactive handle for nucleophilic substitution, while the methyl ester can be hydrolyzed to a carboxylic acid for amide bond formation or other derivatizations. This is particularly useful in the construction of:
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Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug to an antibody, enabling targeted drug delivery to cancer cells.
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PROTACs (Proteolysis Targeting Chimeras): These molecules require a linker to connect a protein-binding ligand and an E3 ligase-binding ligand.
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Functionalized Polymers and Surfaces: The molecule can be used to modify the surface of materials to introduce specific functionalities.
Logical Flow of Application
Caption: Potential synthetic pathways for utilizing Methyl 4-(2-bromoethoxy)benzoate as a bifunctional linker.
Precursor for Biologically Active Molecules
The structural motif of an alkoxy-substituted benzene ring is common in many pharmaceutically active compounds.[7] The bromoethoxy side chain can be further elaborated to introduce other functional groups, making Methyl 4-(2-bromoethoxy)benzoate a useful starting material for the synthesis of novel drug candidates. For instance, similar bromoethoxy-containing compounds have been used in the synthesis of CNS agents.[8]
Safety and Handling
Based on data for similar compounds, Methyl 4-(2-bromoethoxy)benzoate is expected to be an irritant.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.
Conclusion
Methyl 4-(2-bromoethoxy)benzoate, with its CAS number 56850-91-0, is a valuable and versatile chemical intermediate. Its synthesis via the Williamson ether reaction is a robust and scalable method. The presence of two distinct reactive sites makes it an ideal candidate for use as a bifunctional linker in the development of targeted therapeutics and advanced materials. This guide provides a solid foundation for researchers and scientists to understand and effectively utilize this compound in their work.
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